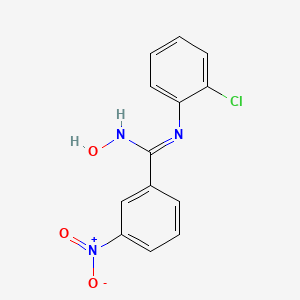

N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

Description

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c14-11-6-1-2-7-12(11)15-13(16-18)9-4-3-5-10(8-9)17(19)20/h1-8,18H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCFCFUIWCXGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide typically involves the reaction of 2-chloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 50°C

- Reaction time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, room temperature to 80°C

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, ethanol, room temperature to 50°C

Substitution: Amines, thiols, sodium hydroxide, ethanol, room temperature to 60°C

Major Products:

Oxidation: N-(2-chlorophenyl)-N’-hydroxy-3-nitrobenzamide

Reduction: N-(2-chlorophenyl)-N’-hydroxy-3-aminobenzenecarboximidamide

Substitution: N-(2-substituted phenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide

Scientific Research Applications

Biological Activities

N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide exhibits a range of biological activities that make it a subject of interest in pharmacological research. Compounds with similar structures have been studied for their potential effects on various biological targets:

- Antimicrobial Activity : Research indicates that compounds with similar structures may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : The structural characteristics suggest potential interactions with cancer cell lines, leading to cytotoxic effects.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways, which could be beneficial in treating conditions like thromboembolic diseases .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Thromboembolic Disease Treatment : Similar compounds have shown promise as inhibitors of Factor XIa, indicating that this compound may also possess anticoagulant properties .

- Cancer Therapy : Due to its cytotoxic effects on cancer cell lines, this compound could be explored as an anticancer agent.

- Neuroprotective Effects : Preliminary research suggests that compounds with structural similarities may inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer’s.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action for compounds related to this compound:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of various halogenated derivatives against A549 lung cancer cells. It was found that derivatives similar to this compound exhibited significantly lower IC50 values compared to non-halogenated counterparts, indicating enhanced anticancer activity.

Case Study 2: Neurodegenerative Disease Models

In models for Alzheimer's disease, compounds that inhibit AChE showed promise in improving cognitive function and reducing amyloid plaque formation. This suggests that this compound could potentially contribute to neuroprotective strategies.

Summary Table of Applications

| Application Area | Potential Benefits | Relevant Studies |

|---|---|---|

| Antimicrobial Activity | Development of new antibiotics | Ongoing research on structural analogs |

| Cancer Therapy | Cytotoxic effects on cancer cell lines | Case study on A549 lung cancer cells |

| Thromboembolic Disease | Anticoagulant properties | Studies on Factor XIa inhibitors |

| Neuroprotection | Inhibition of AChE and cognitive improvement | Research on Alzheimer's disease models |

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of biochemical reactions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

- Molecular Formula : C₁₃H₁₀ClN₃O₃

- Structural Features: A 2-chlorophenyl group attached to a carboximidamide backbone. A nitro (-NO₂) substituent at the 3-position of the benzene ring. A hydroxylamine (-NHOH) functional group.

Synthesis and Availability: The compound is commercially available at 95% purity (AK Scientific product code: 6552CJ) .

Nitro groups are common in bioactive molecules, while hydroxylamine derivatives often participate in redox reactions .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares a 2-chlorophenyl motif with several triarylmethane derivatives synthesized in . Key distinctions include:

- Nitro and Hydroxylamine Groups : Unique to the target compound, these groups enhance polarity and reactivity compared to analogs lacking such substituents.

- Triarylmethane Core : Compounds like T91–T109 feature a diphenylmethyl group attached to the 2-chlorophenyl ring, whereas the target compound has a simpler carboximidamide backbone.

Physical Properties

A comparison of melting points (MPs) and molecular formulas is provided below:

Key Observations :

- Melting points for triarylmethanes (T91–T109) range widely (93–166.7°C), influenced by aromatic stacking and hydrogen bonding. The target compound’s MP is unreported but likely lower due to fewer aromatic rings.

- The nitro group in the target compound may increase density and thermal stability compared to non-nitrated analogs.

Research Findings and Gaps

- Contradictions: lists pesticides with similar naming conventions (e.g., cumyluron, pencycuron) but distinct structures (urea derivatives), highlighting the importance of precise nomenclature .

Biological Activity

N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN3O3. The compound features a chlorophenyl group, a hydroxy group, and a nitro group, contributing to its reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, thereby altering metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing cell signaling pathways that regulate various physiological responses.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may induce oxidative stress, leading to cellular damage or apoptosis.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties .

- Hemolytic Activity : Investigations into hemolysis showed that certain derivatives exhibit good biocompatibility with human blood cells, which is crucial for therapeutic applications .

Table 1: Summary of Biological Activities

Research Findings

- Antimicrobial Studies : In vitro tests have demonstrated that this compound exhibits significant antimicrobial activity. Further studies are needed to elucidate the specific mechanisms behind this activity.

- Cytotoxicity Analysis : Similar compounds have shown IC50 values indicating effective cytotoxicity against cancer cell lines. For instance, derivatives comparable to this compound displayed IC50 values ranging from 100 to 200 µM against NIH/3T3 cells .

- Mechanistic Insights : Molecular docking studies suggest strong binding affinities between the compound and target proteins involved in cancer progression and microbial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.